(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that features a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by bromination and nitration reactions. The reaction conditions often include the use of solvents like 2-propanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine or nitric acid in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential in modulating inflammatory responses and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Riluzole: A benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis.
Pramipexole: Another benzothiazole derivative used as a medication for Parkinson’s disease.
Uniqueness
(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its nitro and bromo substituents, along with the ethoxyethyl group, make it a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-2-26-10-9-21-15-8-7-12(22(24)25)11-16(15)27-18(21)20-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDAUCZIFWUBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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